molecular formula C11H8F2N2O2S B12629255 [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-71-6

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B12629255
CAS No.: 918341-71-6
M. Wt: 270.26 g/mol
InChI Key: PPSQWWDJDZBUHK-UHFFFAOYSA-N
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Description

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid: is a chemical compound with the molecular formula C11H8F2N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,4-difluoroaniline with thiazole derivatives. One common method includes the use of 3,4-difluoroaniline and thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols . Substitution reactions can result in the formation of various derivatives of the original compound .

Scientific Research Applications

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and difluoroaniline moiety contribute to its biological activity by binding to enzymes or receptors in the body. This binding can modulate the activity of these targets, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid is unique due to its specific combination of a thiazole ring and difluoroaniline moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

918341-71-6

Molecular Formula

C11H8F2N2O2S

Molecular Weight

270.26 g/mol

IUPAC Name

2-[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H8F2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)

InChI Key

PPSQWWDJDZBUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)F

Origin of Product

United States

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